methyl 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate
Overview
Description
Methyl 3-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate is a heterocyclic compound that contains both a tetrazole and a cyclopenta[c]pyridine moietyThe tetrazole ring is known for its stability and ability to mimic carboxylic acids, making it a valuable scaffold in drug design .
Preparation Methods
The synthesis of methyl 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
Methyl 3-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tetrazole ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Methyl 3-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s tetrazole ring can interact with biological targets, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of methyl 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate involves its interaction with molecular targets in biological systems. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other tetrazole-containing heterocycles, such as:
5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole: Known for its biological activities.
3-((1H-tetrazol-5-yl)methyl)pyridine: Used in coordination chemistry.
Methyl 3-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate is unique due to its specific combination of a tetrazole and a cyclopenta[c]pyridine moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H11N5O2 |
---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
methyl 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate |
InChI |
InChI=1S/C11H11N5O2/c1-18-11(17)8-3-2-7-4-10(12-5-9(7)8)16-6-13-14-15-16/h4-6,8H,2-3H2,1H3 |
InChI Key |
ZGSDOLPHCIEKRK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=CC(=NC=C12)N3C=NN=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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